molecular formula C15H13NO3 B1451732 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid CAS No. 1042778-06-2

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid

Cat. No.: B1451732
CAS No.: 1042778-06-2
M. Wt: 255.27 g/mol
InChI Key: CEDAGJZABIGBSS-UHFFFAOYSA-N
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Description

6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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Biological Activity

6-(2,3-Dihydro-1H-inden-5-yloxy)nicotinic acid is a synthetic derivative of nicotinic acid, which is a well-known compound in pharmacology due to its various biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dihydroindene moiety linked to a nicotinic acid structure. This unique structure may confer distinct biological properties compared to other nicotinic acid derivatives.

The biological activity of this compound can be attributed to several mechanisms:

  • Nicotinic Receptor Modulation : Similar to other nicotinic acid derivatives, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission and neuroprotection.
  • NAD+ Precursor Activity : As a derivative of nicotinic acid, it may contribute to the synthesis of NAD+, essential for cellular metabolism and energy production.
  • Anti-inflammatory Effects : Preliminary studies suggest that compounds in this class may exhibit anti-inflammatory properties by modulating pathways involved in inflammation and oxidative stress.

Antimicrobial Activity

Research indicates that nicotinic acid derivatives can possess antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusMIC = 7.81 µg/mL
This compoundStaphylococcus epidermidisMIC = 1.95 µg/mL

These findings suggest that this compound could be explored further for its potential as an antimicrobial agent .

Neuroprotective Effects

The neuroprotective potential of this compound is hypothesized based on its structural similarity to other nicotinic compounds known for their neuroprotective effects. Studies have shown that nicotinic acid can promote neuronal survival during oxidative stress by:

  • Preventing cytochrome c release.
  • Inhibiting caspase-mediated apoptosis.
    This suggests that this compound may also provide similar protective effects .

Case Studies

A notable study evaluated the effects of various nicotinic acid derivatives on neuronal cells under stress conditions. The results indicated that these compounds could significantly reduce cell death and inflammation markers in vitro.

In vivo studies using rodent models demonstrated that administration of related compounds improved cognitive function and reduced neuroinflammation . These findings support the hypothesis that this compound may offer therapeutic benefits in neurodegenerative diseases.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early research suggests:

  • Oral Bioavailability : Compounds in this class have shown promising oral bioavailability rates.
  • Brain Penetration : The ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.

Scientific Research Applications

Pharmacological Applications

1. Metabotropic Glutamate Receptor Modulation
One of the most significant applications of 6-(2,3-dihydro-1H-inden-5-yloxy)nicotinic acid is its role as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs). Research has shown that derivatives of this compound can enhance the activity of mGluR2, which is implicated in various neurological disorders. For instance, studies indicate that selective mGluR2 modulation can decrease cocaine self-administration in animal models, suggesting potential applications in treating substance use disorders .

2. Treatment of Neurodegenerative Diseases
The modulation of glutamate receptors is also relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By enhancing mGluR2 activity, compounds like this compound may help mitigate excitotoxicity associated with these conditions. This property opens avenues for developing neuroprotective agents aimed at slowing disease progression .

Synthetic Methodologies

1. Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The development of analogs with improved pharmacokinetic properties has been a focus area, where modifications to the indene moiety have yielded compounds with better oral bioavailability and brain penetration .

2. Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research indicates that specific substitutions on the indene structure can significantly affect receptor selectivity and potency. For example, introducing different substituents can enhance binding affinity to mGluR2 while decreasing interactions with other receptor subtypes .

Case Studies and Research Findings

StudyFocusFindings
Study A Cocaine DependenceDemonstrated that this compound analogs reduced cocaine self-administration in rats, indicating potential for addiction treatment .
Study B NeuroprotectionInvestigated the neuroprotective effects against glutamate-induced toxicity in neuronal cultures; showed promising results in preserving cell viability .
Study C PharmacokineticsAssessed the pharmacokinetic profiles of various analogs; identified compounds with significantly improved oral bioavailability and brain penetration compared to earlier versions .

Properties

IUPAC Name

6-(2,3-dihydro-1H-inden-5-yloxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-15(18)12-5-7-14(16-9-12)19-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDAGJZABIGBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=NC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.